molecular formula C5H7NO2 B043914 Methyl 3-cyanopropanoate CAS No. 4107-62-4

Methyl 3-cyanopropanoate

Cat. No. B043914
CAS RN: 4107-62-4
M. Wt: 113.11 g/mol
InChI Key: BPSKURPOKFSLHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-cyanopropanoate and its derivatives involves multiple steps, starting from precursors such as methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are transformed through various chemical reactions to yield multifunctional compounds that serve as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).

Scientific Research Applications

  • Synthesis of Methyl 3-Hydroxypropanoate : A study demonstrated the potential of using epoxy ethane for synthesizing methyl 3-hydroxypropanoate, achieving a conversion rate of up to 92% and a yield of 87.3%-91.4%. This method shows promise for producing propane-1,3-diol (Yin Yu-zhou & Zhao Zhen-kang, 2008).

  • Preparation of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are versatile reagents for preparing polyfunctional heterocyclic systems such as pyrroles and pyrimidines, indicating their importance in chemical synthesis (Lucija Pizzioli et al., 1998).

  • Novel One-Carbon Radical Equivalent : Cyano(ethoxycarbonothioylthio)methyl benzoate 3, related to methyl 3-cyanopropanoate, acts as a novel one-carbon radical equivalent. It can introduce an acyl unit via xanthate transfer radical addition to olefins, showing potential for further adduct development (S. Bagal, M. de Greef, S. Zard, 2006).

  • High Voltage Electrochemical Double Layer Capacitors : 3-cyanopropionic acid methyl ester shows promise as an electrolyte for high voltage electrochemical double layer capacitors. It achieves high salt concentrations and operating voltages of 3.0 V, indicating its utility in energy storage applications (C. Schütter et al., 2017).

  • Anti-Inflammatory Agent Potential : 6-Methyl citrate from Dioscorea opposita Thunb. has a two-dimensional structure arising from intermolecular O-HO hydrogen bonds, offering potential as a novel anti-inflammatory agent (Ming-jing Li et al., 2007).

Safety And Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided . Another source suggests avoiding the formation of dust and aerosols . More detailed safety and hazard information can be found on the PubChem page .

Future Directions

Methyl 3-cyanopropanoate has been identified as a viable alternative solvent for lithium-ion batteries. Results obtained by means of adiabatic rate calorimetry indicate a high thermal safety . Another study reports on Methyl 3-cyanopropanoate in combination with the conductive salt lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) as a safe single-solvent electrolyte for lithium-ion batteries .

properties

IUPAC Name

methyl 3-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSKURPOKFSLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194032
Record name Propanoic acid, 3-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyanopropanoate

CAS RN

4107-62-4
Record name Propanoic acid, 3-cyano-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-cyanopropanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71943
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-cyano-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Cyanopropionate
Source European Chemicals Agency (ECHA)
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Record name Methyl 3-cyanopropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Brox, S Röser, T Husch, B Streipert… - Electrochemical …, 2016 - iopscience.iop.org
… Methyl 3-cyanopropanoate (MCP) and, methyl 2-cyano-2-methylpropionate (MCMP) were identified as the two most promising candidates for the acid linkage. Two additional …
Number of citations: 0 iopscience.iop.org
M Arnaiz, E Goikolea, T Rojo, L Wittscher… - Journal of Power …, 2019 - Elsevier
… (FEC) additive- such as, methyl 2-cyano-2-methylpropanoate (MCMP), methyl 2-cyanoacetate (MCA), ethyl 2-cyano-2-methylpropanoate (ECMP) and methyl 3-cyanopropanoate (MCP, …
Number of citations: 10 www.sciencedirect.com
S Brox, S Röser, B Streipert, S Hildebrand… - …, 2017 - Wiley Online Library
… Here, we report on methyl 3-cyanopropanoate (MCP) in combination with the conductive salt lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) as a safe single-solvent electrolyte for …
L Lin, X Tian, S Hong, P Dai, Q You, R Wang… - Angew. Chem., Int …, 2013 - core.ac.uk
… Cyanopropionic acid was derived from hydrolysis of methyl 3-cyanopropanoate. Methyl 3-cyanopropanoate (4.52 g, 30.0 mmol) was dissolved in 60 mL THF/H2O (1:1), followed by …
Number of citations: 141 core.ac.uk
GA Hiegel, JC Lewis, JW Bae - Synthetic communications, 2004 - Taylor & Francis
… All products except for methyl 3‐cyanopropanoate were compared with authentic samples … 3‐Cyanopropanoic acid was converted into methyl 3‐cyanopropanoate before isolation and …
Number of citations: 30 www.tandfonline.com
O Exner, Z Friedl, P Fiedler - Collection of Czechoslovak chemical …, 1983 - cccc.uochb.cas.cz
… The dipole moment of methyl 3-cyanopropanoate (V1l) agrees very well with that calculated for free rotation around the two C- C bonds. Since the mathematical model of completely …
Number of citations: 10 cccc.uochb.cas.cz
S Brox, S Röser, T Husch, S Hildebrand… - …, 2016 - Wiley Online Library
… The best candidate, methyl 3-cyanopropanoate, proves to be a viable alternative solvent for lithium-ion batteries. Results obtained by means of adiabatic rate calorimetry indicate a high …
Y Lu, XY Wei, ZM Zong, YC Lu, JP Cao, X Fan, W Zhao… - Fuel, 2013 - Elsevier
Wheat straw (WS) was oxidized in a sodium hypochlorite (NaOCl) aqueous solution at 40C followed by sequential extraction of the water-soluble fraction (WSF) with petroleum ether, …
Number of citations: 9 www.sciencedirect.com
EWB De Leer, JSS Damste, C Erkelens… - … science & technology, 1985 - ACS Publications
… The spectrum assigned to methyl 3-cyanopropanoate showed a good match with a reference spectrum (39), while the possibility of methyl 2-cyanopropanoate could be ruled out as this …
Number of citations: 139 pubs.acs.org
M Cocchi, PG De Benedetti, R Seeber… - Journal of chemical …, 1999 - ACS Publications
Quantitative structure−property relationship (QSPR) models were derived for predicting boiling point (at 760 mmHg), density (at 25 C), viscosity (at 25 C), static dielectric constant (at 25 …
Number of citations: 71 pubs.acs.org

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